Bis(cyclopentadienyl)dimethyltitanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

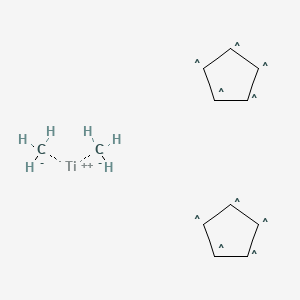

Bis(cyclopentadienyl)dimethyltitanium is a useful research compound. Its molecular formula is C12H16Ti and its molecular weight is 208.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis reagent , primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes, ketones, and esters .

Mode of Action

The Petasis reagent interacts with its targets (carbonyl groups) through a process known as olefination . This process involves the conversion of a carbonyl group into a terminal alkene . The active olefinating reagent, Cp2TiCH2, is generated in situ upon heating . With the organic carbonyl, this titanium carbene forms a four-membered oxatitanacyclobutane that releases the terminal alkene .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of carbonyl groups to alkenes . This transformation is significant in organic synthesis, as it allows for the creation of a wide range of alkenes from various carbonyl-containing compounds .

Result of Action

The result of this compound’s action is the formation of terminal alkenes from carbonyl-containing compounds . This transformation is useful in organic synthesis, enabling the creation of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. It is known to be air-stable and is commonly used in solution with toluene or THF . The reaction can be performed at relatively high temperatures without decomposition, indicating good thermal stability . It should be stored away from fire sources and high temperatures due to its flammability . It should also be kept away from acids, oxidizing agents, and other organic substances to avoid violent reactions or fire .

Analyse Biochimique

Biochemical Properties

Bis(cyclopentadienyl)dimethyltitanium is known for its high reactivity and electron-rich nature . The cyclopentadienyl in the molecule can provide many electrons, making it a good electron donor . This electron-rich nature allows this compound to have a wide range of applications in coordination chemistry .

Molecular Mechanism

This compound is known for its high reactivity . It can react with many compounds and can act as a catalyst in various organic synthesis reactions

Temporal Effects in Laboratory Settings

The stability of this compound is well-documented. It has good thermal stability and can react at higher temperatures without decomposing . This makes it an ideal catalyst for many organic synthesis reactions .

Propriétés

InChI |

InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCNMHOFZZXZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

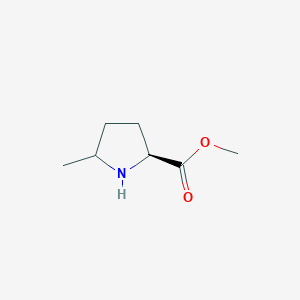

[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

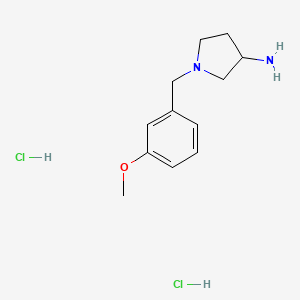

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)